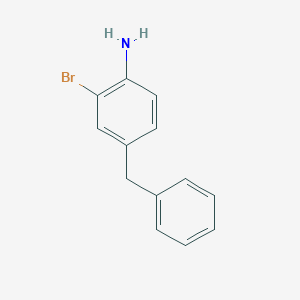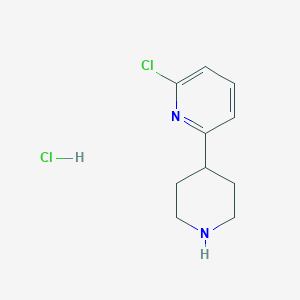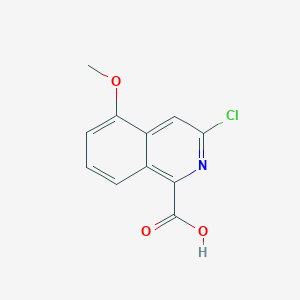
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are widely used in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxyisoquinoline-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and an appropriate amine.
Cyclization: The key step involves the cyclization of the starting materials to form the isoquinoline ring. This can be achieved using various cyclization agents and conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-5-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
3-Chloro-5-methoxyisoquinoline: Similar in structure but lacks the carboxylic acid group.
5-Methoxyisoquinoline-1-carboxylic acid: Similar but lacks the chloro group.
3-Chloroisoquinoline-1-carboxylic acid: Similar but lacks the methoxy group.
Uniqueness
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the isoquinoline ring, which enhances its reactivity and potential applications. The combination of these functional groups provides a versatile platform for various chemical reactions and applications in different fields.
属性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC 名称 |
3-chloro-5-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-7(8)5-9(12)13-10(6)11(14)15/h2-5H,1H3,(H,14,15) |
InChI 键 |
GRJHDTJIDZBQEL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C(N=C(C=C21)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


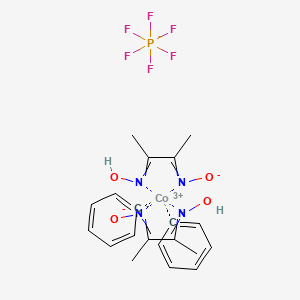
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)

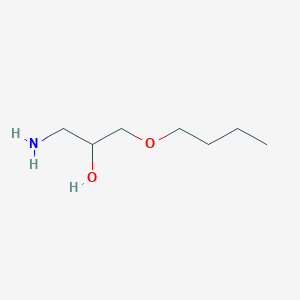
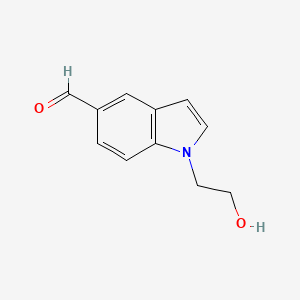
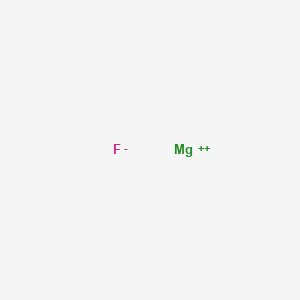
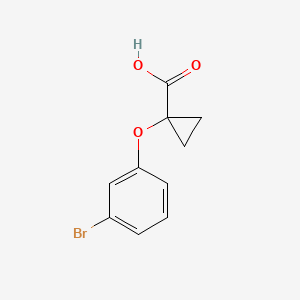
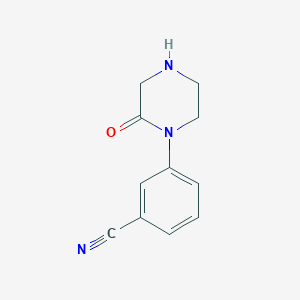
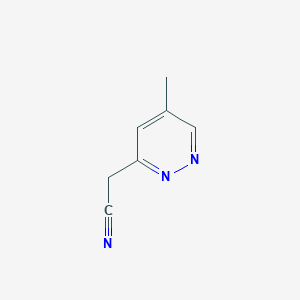
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)

